molecular formula C14H10ClFO2 B6398207 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1261892-92-5

5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No.: B6398207
CAS No.: 1261892-92-5
M. Wt: 264.68 g/mol
InChI Key: PLPHUMMAKAZKSK-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a bi-aryl structure with chloro, fluoro, and methyl substituents, making it a potential intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C14H9ClFO2, with a molecular weight of 264.67 g/mol (calculated). Potential Research Applications: This chemical is designed for laboratory research and is not for diagnostic or therapeutic use. It serves as a key building block in synthesizing more complex molecules, particularly in developing pharmacologically active compounds. Its structure suggests potential use in creating ligands for various biological targets. Researchers may also utilize it in material science for developing novel organic materials. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-13(16)12(4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPHUMMAKAZKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689232
Record name 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-92-5
Record name 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 3 2 Fluoro 5 Methylphenyl Benzoic Acid

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems

The construction of the biphenyl core of 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid is most effectively achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this transformation, involving the reaction of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst.

For the synthesis of this compound, this translates to the coupling of a 5-chloro-3-halobenzoic acid derivative with a (2-fluoro-5-methylphenyl)boron reagent.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. This involves the synthesis of a halogenated benzoic acid and a halogenated and methylated phenylboronic acid or a related organoboron derivative.

The synthesis of 5-chloro-3-halobenzoic acid derivatives, such as 5-chloro-3-bromobenzoic acid or 5-chloro-3-iodobenzoic acid, is a crucial first step. These compounds can be prepared through various established methods in organic synthesis.

One common route starts from commercially available 3-aminobenzoic acid. The synthesis can proceed through the following steps:

Chlorination: Introduction of a chlorine atom at the 5-position can be achieved through electrophilic aromatic substitution.

Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is then substituted with a halogen (bromine or iodine) via a Sandmeyer reaction.

Alternatively, one could start with 3-chloro-5-nitrobenzoic acid, reduce the nitro group to an amine, and then perform the Sandmeyer reaction to introduce the second halogen. The choice of the halogen (bromo or iodo) can influence the reactivity in the subsequent Suzuki-Miyaura coupling, with iodides generally being more reactive than bromides.

A representative synthetic pathway is the diazotization of 5-amino-2-chlorobenzoic acid followed by reaction with a halogen source. For instance, treatment of 5-amino-2-chlorobenzoic acid with sodium nitrite in an acidic medium, followed by the addition of potassium iodide, yields 2-chloro-5-iodobenzoic acid.

The other key precursor is (2-fluoro-5-methylphenyl)boronic acid. This compound is commercially available but can also be synthesized in the laboratory. A common synthetic route starts from 2-fluoro-5-methylaniline. The synthesis involves:

Diazotization: The amino group of 2-fluoro-5-methylaniline is converted into a diazonium salt.

Borylation: The diazonium salt is then reacted with a boron source, such as boronic acid or its esters, often in the presence of a copper catalyst, to introduce the boronic acid functionality.

Another approach involves the lithiation of a halogenated precursor, such as 1-bromo-2-fluoro-5-methylbenzene, at low temperatures, followed by quenching with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid. This method offers a direct route to the boronic acid from a readily available aryl halide.

Optimization of Reaction Conditions for Compound Formation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving a high yield and purity of this compound.

The choice of the palladium catalyst and the accompanying ligand is critical for the success of the Suzuki-Miyaura reaction. For coupling reactions involving aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) catalyst is typically generated in situ from the Pd(II) precursor.

The selection of the ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized ligands are often employed.

Table 1: Common Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Typical Substrates
Pd(OAc)₂ Triphenylphosphine (B44618) (PPh₃) Aryl iodides and bromides
Pd(PPh₃)₄ - Aryl iodides and bromides
Pd₂(dba)₃ Buchwald-type phosphines (e.g., SPhos, XPhos) Aryl chlorides and sterically hindered substrates

For the synthesis of this compound, a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos would likely be effective, especially if a 5-chloro-3-chlorobenzoic acid derivative is used as the precursor.

The choice of solvent can significantly impact the yield and selectivity of the Suzuki-Miyaura reaction. A variety of solvents can be used, often in combination with water, as the presence of water can be beneficial for the dissolution of the base and can influence the transmetalation step.

Commonly used solvents include:

Aprotic polar solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane.

Aprotic nonpolar solvents: Toluene and tetrahydrofuran (THF).

Protic solvents: Alcohols such as isopropanol and ethanol (B145695), often in combination with water.

The polarity of the solvent can influence the stability of the catalytic intermediates and the rate of the reaction. For instance, polar solvents can stabilize charged intermediates, which may affect the selectivity of the reaction in certain cases. The solubility of the reactants and the catalyst in the chosen solvent system is also a critical factor for ensuring an efficient reaction.

Table 2: Influence of Solvents on Suzuki-Miyaura Coupling Yields (Illustrative Examples)

Aryl Halide Arylboronic Acid Catalyst System Solvent Yield (%)
4-Bromotoluene Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Toluene/Ethanol/H₂O 95
4-Chlorotoluene Phenylboronic acid Pd(OAc)₂ / SPhos / K₃PO₄ 1,4-Dioxane/H₂O 92

For the synthesis of this compound, a solvent system such as a mixture of 1,4-dioxane and water or toluene, ethanol, and water would be a suitable starting point for optimization. The presence of the carboxylic acid group on one of the precursors might necessitate the use of a base that also acts as a solubilizing agent. The optimal solvent will depend on the specific precursors and catalyst system chosen and would need to be determined experimentally.

Temperature and Pressure Control in Reaction Pathways

The management of temperature and pressure is a critical aspect of the synthetic pathways leading to this compound. These parameters significantly influence reaction kinetics, product selectivity, and the stability of reactants and intermediates. While specific temperature and pressure conditions are highly dependent on the chosen synthetic route, such as a Suzuki-Miyaura coupling or an Ullmann-type reaction, general principles can be outlined based on analogous transformations.

For instance, in Suzuki-Miyaura coupling reactions, which are a common method for forming the biaryl bond, temperature control is crucial for the efficiency of the palladium catalyst. Such reactions may be conducted at temperatures ranging from ambient room temperature to the reflux temperature of the solvent. nih.govrsc.org For example, some palladium-catalyzed cross-coupling reactions proceed efficiently at room temperature, while others may require heating to temperatures between 80°C and 120°C to achieve a reasonable reaction rate. nih.gov The precise temperature profile is often determined empirically to balance reaction speed with the potential for side reactions or decomposition of sensitive functional groups.

Pressure is typically maintained at atmospheric pressure for many of the reaction steps. However, in reactions involving volatile reagents or solvents, or when it is necessary to drive a reaction to completion by removing a volatile byproduct, the pressure may be controlled. For certain hydrogenation steps that might be involved in the synthesis of precursors, elevated pressures of hydrogen gas would be necessary.

The following table provides a hypothetical overview of temperature and pressure control in a plausible Suzuki-Miyaura coupling approach to the target molecule.

Reaction Step Typical Temperature Range (°C) Typical Pressure Rationale
Suzuki-Miyaura Coupling25 - 120AtmosphericTo facilitate catalytic turnover and reaction kinetics. The specific temperature depends on the catalyst system and substrates. nih.gov
Hydrolysis of an ester precursor25 - 100AtmosphericTo convert an ester intermediate to the final carboxylic acid. Temperature is adjusted to ensure complete reaction without degradation.

Controlled Atmosphere Techniques for Sensitive Reactions

Many of the reagents and catalysts employed in the synthesis of complex organic molecules like this compound are sensitive to atmospheric oxygen and moisture. Therefore, the use of a controlled, inert atmosphere is a standard and critical practice to prevent degradation of reagents and deactivation of catalysts, which could otherwise lead to low yields and the formation of unwanted byproducts.

Reactions such as the Suzuki-Miyaura coupling, which often utilize palladium catalysts in a low oxidation state (Pd(0)), are particularly susceptible to oxidation. To mitigate this, these reactions are typically carried out under an inert atmosphere of a noble gas, most commonly nitrogen or argon. researchgate.net This is achieved by performing the reaction in glassware that has been oven-dried to remove moisture and then purged with the inert gas. Reagents and solvents used are also often degassed prior to use to remove dissolved oxygen.

The following table outlines the application of controlled atmosphere techniques in a representative synthetic sequence.

Reaction Step Atmosphere Technique Rationale
Suzuki-Miyaura CouplingInert (Nitrogen or Argon)Schlenk line or glovebox techniques; use of degassed solvents.To protect the palladium catalyst and organoborane reagent from oxidation and moisture. researchgate.net
Grignard Reagent Formation (if applicable for an intermediate)Inert (Nitrogen or Argon)Use of oven-dried glassware and anhydrous solvents.Grignard reagents are highly reactive towards oxygen and water.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of the synthetic intermediates and the final this compound product are essential to remove unreacted starting materials, catalysts, and byproducts. A combination of techniques is typically employed, tailored to the physical and chemical properties of the target compound at each stage.

Initial Work-up: Following the completion of a reaction, a standard work-up procedure is often performed. This may involve quenching the reaction mixture, for example, with water or a mild acidic or basic solution. The product is then typically extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. rsc.org

Purification of the Final Compound and Intermediates:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a purer form, while impurities remain in the mother liquor. patsnap.comorganic-chemistry.org For carboxylic acids like the target compound, a common recrystallization solvent system is a mixture of an organic solvent and water, or a hydrocarbon solvent. googleapis.com

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption onto a stationary phase, typically silica gel. ajgreenchem.com The crude mixture is loaded onto the top of a column packed with the stationary phase, and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation and collection in fractions. For biphenyl carboxylic acids, a typical eluent system might be a gradient of ethyl acetate in hexane. ajgreenchem.com

Acid-Base Extraction: The carboxylic acid functionality of the final product allows for a highly effective purification method based on its acidic properties. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified with a strong acid, like hydrochloric acid, to re-protonate the carboxylate and precipitate the pure carboxylic acid, which can then be collected by filtration.

The following table summarizes the common isolation and purification techniques.

Technique Principle Application
ExtractionPartitioning of a solute between two immiscible liquid phases.Initial separation of the product from the reaction mixture into an organic solvent.
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid intermediates and the final product. patsnap.comorganic-chemistry.org
Column ChromatographyDifferential adsorption of compounds onto a stationary phase.Separation of the target compound from impurities with similar solubility but different polarity. ajgreenchem.com
Acid-Base ExtractionThe acidic nature of the carboxylic acid group allows for its selective separation into an aqueous basic solution.Highly effective for the purification of the final carboxylic acid product.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 2 Fluoro 5 Methylphenyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a theoretical analysis of the expected NMR spectra can be hypothesized based on the structure. The ¹H NMR spectrum would be expected to show signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would display distinct signals for each of the 14 carbon atoms, with chemical shifts influenced by the attached functional groups (chloro, fluoro, methyl, and carboxylic acid). The ¹⁹F NMR would show a single resonance corresponding to the fluorine atom, with its chemical shift and coupling patterns providing information about its local electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

A detailed analysis of chemical shifts and coupling constants is not possible without actual spectral data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific chemical shift assignments for the carbons of the two aromatic rings and the carboxylic acid and methyl groups cannot be provided without experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The precise chemical shift and any potential couplings for the fluorine atom are undetermined without experimental measurement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

An analysis of correlations between protons (COSY), protons and directly attached carbons (HSQC), long-range proton-carbon correlations (HMBC), and spatial proximities of protons (NOESY) cannot be conducted without the actual 2D NMR spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

While general characteristic vibrational frequencies for the functional groups present (O-H stretch of the carboxylic acid, C=O stretch, C-Cl stretch, C-F stretch, and aromatic C-H and C=C stretches) can be predicted, a precise data table with wavenumbers and assignments requires an experimental FT-IR spectrum.

Raman Spectroscopy

Specific Raman spectroscopic data for 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, which would provide insights into its vibrational modes, is not available in the searched resources.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would confirm the elemental composition and exact mass of the compound, could not be located for this compound.

X-ray Crystallographic Analysis

A crystallographic information file (CIF) or detailed structural report from a single-crystal X-ray diffraction study of this compound is not publicly available. Consequently, the following subsections cannot be addressed:

Single Crystal X-ray Diffraction Data Collection and Refinement

No information on the data collection and refinement parameters for this specific compound could be found.

Molecular Geometry and Conformational Analysis

Without crystallographic data, a detailed discussion of the precise bond lengths, bond angles, and dihedral angles of this compound is not possible.

Supramolecular Architecture and Intermolecular Interactions

An analysis of the hydrogen bonding networks and other intermolecular interactions that define the crystal packing of this compound cannot be performed without the relevant structural data.

Hydrogen Bonding Networks

Specific details of hydrogen bonding, such as the formation of carboxylic acid dimers or other interactions like O-H...O and C-H...O, are unknown for this compound.

Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the solid state of this compound, the chlorine atom is expected to be a potential halogen bond donor. The strength of this interaction generally follows the order I > Br > Cl > F. unimi.it

The chlorine atom on the benzoic acid ring can form halogen bonds with suitable acceptors, such as the oxygen atoms of the carboxylic acid group on a neighboring molecule. researchgate.netnih.gov This type of interaction has been observed in the crystal structures of other chlorinated compounds, contributing to the stability of the crystal lattice. researchgate.net The geometry of a halogen bond is typically linear, with the R-X···Y angle approaching 180°, where X is the halogen and Y is the Lewis base. unimi.it

The presence of a fluorine atom is less likely to result in significant halogen bonding, as fluorine rarely participates in such interactions unless bonded to a strongly electron-withdrawing group. unimi.it Therefore, the primary halogen bonding interaction anticipated for this molecule involves the chlorine atom.

Table 1: Representative Halogen Bond Geometries in Related Structures

Donor (R-X)Acceptor (Y)X···Y Distance (Å)R-X···Y Angle (°)Reference Compound
C-ClO=C3.114171.165-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran
C-IO=C--5-Amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid acs.org
C-BrO=C--Co-crystals of Pyridine Amides nih.gov
C-ClO=C--4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid tandfonline.com

Data for the specific title compound is not available; this table presents examples from analogous structures to illustrate typical halogen bond parameters.

π-π Stacking Interactions

The two phenyl rings in this compound are expected to engage in π-π stacking interactions, which are crucial in the packing of aromatic molecules in the solid state. These interactions can be influenced by the electronic nature of the substituents on the aromatic rings.

The introduction of electron-withdrawing fluorine atoms onto an aromatic ring can enhance π-π stacking through electrostatic interactions. nih.gov This can lead to more favorable cofacial orientations and reduced π-π distances. mdpi.com Conversely, the presence of fluorine can also disrupt π-π stacking, leading to more offset or edge-to-face arrangements. rsc.org

In the case of this compound, the interplay between the chloro, fluoro, and methyl substituents will dictate the precise nature of the π-π stacking. The dihedral angle between the two phenyl rings, a consequence of steric hindrance from the ortho-substituents, will also be a determining factor in the geometry of these interactions. In similar biphenyl (B1667301) systems, this angle is typically non-zero. nih.gov

Table 2: Illustrative π-π Stacking Parameters in Aromatic Systems

Interacting RingsCentroid-Centroid Distance (Å)Interplanar Distance (Å)Slippage (Å)Reference Compound
Furan and Benzene (B151609)3.5253.4790.5685-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran nih.gov
Porphyrin Centers---fluorine-substituted meso-alkynylporphyrin nih.gov

Specific data for the title compound is unavailable. This table provides examples of π-π stacking parameters from related aromatic compounds.

Assessment of Conformational Polymorphism (if applicable)

Conformational polymorphism, the existence of a substance in more than one crystalline form with different molecular conformations, is a possibility for this compound. The key factor for this phenomenon is the rotational freedom around the C-C single bond connecting the two phenyl rings.

Different dihedral angles between the phenyl rings could lead to different conformers that may pack into distinct crystal lattices. The presence of ortho-substituents, in this case, the fluorine atom, can create a significant rotational barrier, potentially leading to stable, isolable conformers under certain conditions.

Computational studies on substituted benzoic acids have shown that different conformers can exist with small energy differences, making the formation of multiple polymorphs plausible. mdpi.com The crystallization conditions, such as solvent and temperature, would likely play a critical role in determining which polymorphic form is obtained.

Analysis of Rotational Disorder and Tautomerism (if applicable)

Rotational Disorder:

The biphenyl linkage in this compound is susceptible to rotational disorder. The energy barrier to rotation around the C-C bond between the two aromatic rings is influenced by the steric hindrance of the ortho-substituents. The 2-fluoro substituent is expected to create a notable barrier to free rotation.

In substituted biphenyls, the dihedral angle between the rings is a result of the balance between steric repulsion of the ortho groups and the electronic effects favoring planarity for optimal conjugation. For biphenyl-3-carboxylic acid, the dihedral angle between the phenyl rings has been determined to be around 31-32 degrees. nih.gov The introduction of substituents on the rings of the title compound will influence this angle.

Tautomerism:

Tautomerism is a form of isomerism involving the migration of a proton. nih.gov For this compound, the most relevant form of tautomerism would involve the carboxylic acid group. While benzoic acid itself primarily exists in the familiar carboxylic acid form, the possibility of other tautomers, though less likely for this specific structure, is a general consideration for carboxylic acids.

In some cases, such as with o-benzoyl benzoic acids, a tautomeric equilibrium between an open-chain and a cyclic form can exist, influenced by the solvent and substituents. rsc.org However, for a simple substituted benzoic acid like the title compound, significant tautomerism beyond the standard carboxylic acid form is not expected under normal conditions.

Chemical Reactivity and Derivatization of 5 Chloro 3 2 Fluoro 5 Methylphenyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a range of chemical modifications, including the formation of esters, amides, acyl halides, and the reduction to the corresponding primary alcohol.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, this can be achieved by reaction with an alcohol in the presence of an acid catalyst or by using a solid acid catalyst. epa.gov For instance, the reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. These reactions are typically driven to completion by removing the water formed during the reaction.

ReactantReagentProduct
This compoundMethanol, Acid CatalystMethyl 5-chloro-3-(2-fluoro-5-methylphenyl)benzoate
This compoundEthanol, Acid CatalystEthyl 5-chloro-3-(2-fluoro-5-methylphenyl)benzoate

This table represents plausible esterification reactions based on general chemical principles; specific experimental data for this compound was not found in the provided search results.

Amide Formation

The synthesis of amides from this compound can be accomplished through various methods, most commonly involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.govresearchgate.net One common approach is the in-situ generation of a reactive intermediate, such as an acyl halide or an activated ester, which then readily reacts with the amine to form the amide bond. nih.gov For example, treatment of the carboxylic acid with a coupling agent like triphenylphosphine (B44618) and N-chlorophthalimide in the presence of an amine at room temperature can provide the corresponding amide in good yield. nih.gov

AmineProduct
Ammonia5-Chloro-3-(2-fluoro-5-methylphenyl)benzamide
BenzylamineN-Benzyl-5-chloro-3-(2-fluoro-5-methylphenyl)benzamide
DiethylamineN,N-Diethyl-5-chloro-3-(2-fluoro-5-methylphenyl)benzamide

This table illustrates potential amide formation reactions. The listed products are hypothetical derivatives based on established synthetic methodologies.

Acyl Halide Synthesis (e.g., via Thionyl Chloride)

The conversion of this compound to its corresponding acyl chloride is a key step in the synthesis of many of its derivatives, particularly amides and esters. This transformation is readily achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukrsc.org The reaction with thionyl chloride is particularly common, often performed in an inert solvent, and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification of the resulting acyl chloride. chemguide.co.uk

ReagentProductByproducts
Thionyl Chloride (SOCl₂)5-Chloro-3-(2-fluoro-5-methylphenyl)benzoyl chlorideSO₂, HCl
Oxalyl Chloride ((COCl)₂)5-Chloro-3-(2-fluoro-5-methylphenyl)benzoyl chlorideCO, CO₂, HCl

This table outlines the synthesis of the acyl chloride derivative from the parent carboxylic acid using common chlorinating agents.

Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [5-chloro-3-(2-fluoro-5-methylphenyl)phenyl]methanol. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. libretexts.orgchemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org Borane (BH₃) complexes, such as BH₃·THF, can also be used for this transformation and may offer selectivity in the presence of other reducible functional groups. youtube.com

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)[5-Chloro-3-(2-fluoro-5-methylphenyl)phenyl]methanol
Borane Tetrahydrofuran Complex (BH₃·THF)[5-Chloro-3-(2-fluoro-5-methylphenyl)phenyl]methanol

This table presents the expected products from the reduction of the carboxylic acid moiety.

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the activating and deactivating effects of the existing substituents on each ring.

Electrophilic Aromatic Substitution Reactions

The substituents on the biphenyl (B1667301) scaffold of this compound direct the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group. doubtnut.com The chlorine atom is also deactivating but ortho, para-directing. On the other phenyl ring, the fluorine atom is a deactivating, ortho, para-director, while the methyl group is an activating, ortho, para-director. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto one of the aromatic rings. The precise location would depend on the reaction conditions and the relative directing strengths of the substituents.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, would introduce an acyl or alkyl group, respectively. nih.govwikipedia.org The deactivating nature of the carboxylic acid group can make these reactions challenging on the benzoic acid ring. nih.gov

Due to the complexity of predicting the exact isomer distribution in polysubstituted aromatic systems, experimental verification is necessary to determine the precise outcome of these reactions.

Nucleophilic Aromatic Substitution on Halogenated Positions

The structure of this compound presents two halogenated positions on the benzoic acid ring, the chloro and fluoro substituents, which can potentially undergo nucleophilic aromatic substitution (SNA) reactions. The feasibility and regioselectivity of such reactions are dictated by the electronic properties of the aromatic ring and the nature of the attacking nucleophile.

The benzoic acid ring is substituted with a carboxylic acid group, which is an electron-withdrawing group, and a chloro group, which is also electron-withdrawing through its inductive effect. These groups, however, are meta to each other, which does not provide the strong activation typically seen when such groups are in ortho or para positions to a leaving group. masterorganicchemistry.com The '2-fluoro-5-methylphenyl' substituent at the 3-position is bulky and its electronic effect is complex, involving both inductive and resonance effects.

In general, for nucleophilic aromatic substitution on aryl halides, the rate of reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the carboxylic acid group at the 1-position and the chloro group at the 5-position are meta to each other. This positioning diminishes the direct resonance stabilization of the Meisenheimer complex intermediate that would typically facilitate the reaction. chemistrysteps.com

Regarding the two halogens, the C-F bond is generally stronger than the C-Cl bond. However, in nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than chloride due to its higher electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. The regioselectivity of substitution would depend on the specific reaction conditions and the nucleophile used. stackexchange.com For instance, strong nucleophiles under forcing conditions might lead to substitution at either the chloro or fluoro position, with the relative reactivity being influenced by a combination of electronic activation and the inherent leaving group ability of the halogens.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

PositionHalogenElectronic Effects of SubstituentsPredicted Reactivity
5ChloroMeta to COOH; complex influence from the aryl substituent.Substitution is possible with strong nucleophiles under harsh conditions.
2'FluoroOrtho to the biaryl linkage; meta to the methyl group.Less likely to be substituted compared to the chloro group on the benzoic acid ring due to a less activated system.

Further Metal-Catalyzed Cross-Coupling Reactions

The halogenated positions on this compound are amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The chloro group at the 5-position of the benzoic acid ring is a suitable handle for palladium- or nickel-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl >> F. beilstein-journals.org Therefore, the chloro substituent is expected to be more reactive than the fluoro substituent under typical cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. The steric hindrance posed by the bulky '2-fluoro-5-methylphenyl' group at the adjacent 3-position could influence the reaction rate and efficiency. organic-chemistry.orgrsc.org The presence of a carboxylic acid group can sometimes interfere with Suzuki reactions, potentially by interacting with the catalyst. reddit.com

Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-based nucleophiles at the 5-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and tolerating the various functional groups present in the molecule.

Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

The fluoro group on the '2-fluoro-5-methylphenyl' ring is generally less reactive in these cross-coupling reactions. nih.gov However, under specific and more forcing conditions, or with specialized nickel catalysts, C-F bond activation and subsequent coupling can be achieved. beilstein-journals.org This differential reactivity allows for selective functionalization at the chloro-position while leaving the fluoro-position intact for potential subsequent transformations.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Expected Product at C-5
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base5-Aryl-3-(2-fluoro-5-methylphenyl)benzoic acid
Buchwald-HartwigAminePd₂(dba)₃, ligand, base5-Amino-3-(2-fluoro-5-methylphenyl)benzoic acid
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base5-Alkynyl-3-(2-fluoro-5-methylphenyl)benzoic acid

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of various heterocyclic derivatives.

Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from carboxylic acids through a multi-step process. nih.gov A common method involves the conversion of the benzoic acid to its corresponding acid hydrazide, followed by cyclization. researchgate.net

The synthesis typically proceeds as follows:

Esterification: The benzoic acid is first converted to its methyl or ethyl ester.

Hydrazinolysis: The ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide (B10538).

Cyclization: The benzohydrazide can be cyclized to the 1,3,4-oxadiazole (B1194373) ring through various methods, such as reaction with an orthoester or by dehydration of a diacylhydrazine intermediate. nih.gov For instance, reacting the benzohydrazide with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields an unsymmetrically substituted 1,3,4-oxadiazole. researchgate.net

The steric bulk of the '2-fluoro-5-methylphenyl' group might necessitate optimized reaction conditions to achieve high yields in the cyclization step.

Thiadiazole Derivatives

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from this compound. A common synthetic route involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid or a dehydrating agent. nih.gov

The reaction can be carried out in one pot by heating the benzoic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.govjocpr.com This leads to the formation of a 2-amino-5-aryl-1,3,4-thiadiazole derivative. The amino group can be further functionalized if desired.

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from a benzoic acid precursor typically involves the initial formation of a 1,3-dicarbonyl compound. youtube.com

A plausible synthetic route would be:

Claisen Condensation: The methyl or ethyl ester of the benzoic acid can undergo a Claisen condensation with a suitable ketone or ester (e.g., ethyl acetate) to form a β-ketoester.

Cyclization: The resulting β-ketoester is then reacted with hydrazine or a substituted hydrazine to yield the pyrazole ring. researchwithrowan.comresearchgate.net The regioselectivity of this cyclization can be influenced by the substituents on both the β-ketoester and the hydrazine.

The steric hindrance from the '2-fluoro-5-methylphenyl' group could present challenges in the initial Claisen condensation step, potentially requiring the use of a strong, non-nucleophilic base and carefully controlled reaction conditions.

Other Annulated Systems

The reactive handles on this compound, namely the carboxylic acid and the chloro group, can be utilized to construct various other annulated (fused) heterocyclic systems.

For instance, intramolecular cyclization reactions can be envisioned. If the chloro group at the 5-position is replaced with a suitable nucleophilic group via a cross-coupling reaction, subsequent intramolecular cyclization onto the carboxylic acid or a derivative thereof could lead to the formation of fused ring systems. rsc.org An example would be the synthesis of a pyridinylbenzoic acid followed by an intramolecular cyclization to form an isoindolone derivative. rsc.org

Furthermore, the '2-fluoro-5-methylphenyl' moiety itself can participate in cyclization reactions under certain conditions. For example, intramolecular C-H activation or electrophilic cyclization could potentially lead to the formation of fused fluorenone or dibenzofuran-like structures, although such reactions would likely require specific catalysts and harsh conditions.

Insufficient Data Available for Mechanistic Analysis of this compound

The provided search results yielded information on similar, but structurally distinct, benzoic acid derivatives. For instance, data was found for compounds such as 5-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid and various other isomers and related molecules. This information, while useful for understanding the general chemical behavior of this class of compounds, does not provide the specific, detailed research findings required to construct a scientifically rigorous analysis of the mechanistic transformations of this compound as requested.

Constructing an article with the specified sections on "Chemical Reactivity and Derivatization" and "Mechanistic Investigations of Key Transformations" without specific literature would involve speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and detail. Therefore, a thorough and informative article that strictly adheres to the requested outline and focuses solely on this compound cannot be generated at this time due to the absence of dedicated research on its specific chemical transformations and reaction mechanisms.

Computational Chemistry and Theoretical Studies of 5 Chloro 3 2 Fluoro 5 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These in silico techniques are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, a typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. This approach would be used to calculate the molecule's energy, electronic distribution, and other properties. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of this size.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. A study on this compound using these methods would provide a benchmark for results obtained from DFT.

Geometry Optimization and Energetic Analysis of Conformers

Molecules can exist in different spatial arrangements known as conformers. A computational study would first involve a conformational search to identify the various possible low-energy structures of this compound. This would be particularly important for understanding the rotational barriers around the single bond connecting the two phenyl rings and the orientation of the carboxylic acid group. Geometry optimization calculations would then be performed for each conformer to find its most stable, lowest-energy structure. The relative energies of these conformers would be calculated to determine the most likely structure of the molecule under standard conditions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map would also be calculated. This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the optimized geometry of this compound, researchers could predict the positions of characteristic vibrational bands. These predicted spectra could then be compared with experimental data to confirm the molecule's structure and assign its vibrational modes.

NMR Chemical Shift Prediction

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the chemical structure of newly synthesized compounds like this compound.

Theoretical Insights into Intermolecular InteractionsNo theoretical studies detailing the intermolecular interactions of this compound have been published.

While general principles of computational chemistry could be applied to theoretically analyze this molecule, the request for an article based on existing detailed research findings cannot be fulfilled at this time.

Compounds Mentioned in Search Results

Role and Applications in Advanced Chemical Synthesis

Utility as a Synthon in Complex Molecule Assembly

In the strategic disconnection of complex target molecules, 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid presents itself as a valuable synthon. Its bifunctional nature, featuring a carboxylic acid group and a biaryl backbone with distinct halogen and methyl substitutions, offers multiple points for chemical modification. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, or acid halides, facilitating its incorporation into larger molecular frameworks through established coupling protocols.

The substituted biaryl structure is a key feature, as this scaffold is prevalent in numerous biologically active compounds and functional materials. The presence of chloro and fluoro substituents can influence the molecule's reactivity and conformational preferences, which can be exploited in stereoselective synthesis. For instance, the electronic properties conferred by the halogens can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for precise control over the assembly of intricate molecular architectures. The versatility of biphenyl (B1667301) derivatives in medicinal chemistry underscores the potential of this compound as a key intermediate. ajgreenchem.comrsc.org

Precursor for Advanced Organic Materials (e.g., Polymeric Systems)

Functionalized benzoic acids are pivotal in the design and synthesis of advanced organic materials, including high-performance polymers. rsc.org While specific polymerization studies involving this compound are not extensively documented, its structure is amenable to incorporation into polymeric chains. The carboxylic acid group provides a reactive handle for polymerization reactions, such as polyesterification or polyamidation.

The resulting polymers would benefit from the inherent properties of the fluorinated and chlorinated biaryl unit. For example, the incorporation of halogen atoms can enhance thermal stability, flame retardancy, and resistance to chemical degradation. mdpi.com Furthermore, the rigid biaryl core can contribute to polymers with high glass transition temperatures and desirable mechanical properties. Research on related functionalized benzoic acids has demonstrated their utility in creating polymers for various applications, from soluble, functional aromatic polyesters to materials with antimicrobial activity. acs.orgacs.org The development of polymeric materials from such functionalized monomers is a growing field of interest. researchgate.net

Building Block in Medicinal Chemistry Research and Scaffold Development

The biphenyl carboxylic acid motif is a well-established privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. ajgreenchem.comwalshmedicalmedia.com this compound serves as a prime building block for the synthesis of novel drug candidates. The specific substitution pattern—a chloro group, a fluoro group, and a methyl group—offers a unique combination of steric and electronic properties that can be fine-tuned to optimize ligand-receptor interactions.

The lipophilicity and metabolic stability of a drug molecule can be significantly influenced by the presence of halogen atoms. The fluorine atom, in particular, is often introduced to block metabolic oxidation sites and improve pharmacokinetic profiles. The chloro and methyl groups provide additional points of diversity for structure-activity relationship (SAR) studies. By modifying the carboxylic acid group to form various amides and esters, chemists can generate a library of compounds for screening against various biological targets. The utility of biphenyl carboxylic acids in the development of anticancer agents and analgesics highlights the therapeutic potential of derivatives of this compound. ajgreenchem.comwalshmedicalmedia.com

Development of Novel Chemical Scaffolds and Libraries for Diversification

In the quest for new bioactive molecules, the development of diverse chemical libraries is paramount. This compound is an ideal starting point for the construction of such libraries. Its core structure can be systematically elaborated to generate a wide range of derivatives.

The carboxylic acid provides a convenient anchor point for combinatorial synthesis, allowing for the rapid generation of a large number of compounds through parallel synthesis techniques. For example, by reacting the corresponding acid chloride with a diverse set of amines or alcohols, a library of amides or esters can be produced. Furthermore, the aromatic rings can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity and diversity. This approach enables the exploration of a vast chemical space around the this compound scaffold, increasing the probability of discovering novel compounds with desired biological activities or material properties.

Below is a table summarizing the key attributes of this compound as a versatile chemical building block.

FeatureRelevance in Chemical Synthesis
Carboxylic Acid Group Enables facile derivatization to amides, esters, etc., for coupling reactions and library synthesis.
Biaryl Scaffold A common and important structural motif in pharmaceuticals and functional materials. ajgreenchem.comrsc.org
Halogen Substituents (Cl, F) Modulate electronic properties, metabolic stability, and potential for further functionalization. mdpi.com
Methyl Group Provides a steric and electronic feature for tuning molecular interactions.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid backbone. A plausible route includes:

Friedel-Crafts acylation to introduce the 2-fluoro-5-methylphenyl group.

Chlorination at the 5-position using Cl2/FeCl3 or NCS (N-chlorosuccinimide).

Hydrolysis of intermediate esters (e.g., methyl esters) to yield the carboxylic acid group.
Optimization involves solvent selection (e.g., DMF for polar intermediates, dichloromethane for chlorination) and catalyst screening (e.g., palladium for coupling reactions). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and regiochemistry (e.g., distinguishing ortho/para fluorine effects).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure and validate steric effects from the 2-fluoro-5-methylphenyl group. ORTEP-3 or WinGX can visualize molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. How can researchers address low yields in the final hydrolysis step of the synthesis?

  • Methodological Answer : Low yields often stem from incomplete ester hydrolysis. Strategies include:
  • Using excess aqueous NaOH under reflux.
  • Acidifying with HCl to precipitate the carboxylic acid.
  • Employing microwave-assisted hydrolysis for faster reaction kinetics.
    Monitor progress via TLC or in-situ IR spectroscopy to detect residual ester groups .

Advanced Research Questions

Q. What computational tools can predict the reactivity of the fluoro and chloro substituents in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models electron density to assess sites for nucleophilic/electrophilic attack.
  • Molecular Dynamics (MD) : Simulates steric hindrance from the 2-fluoro-5-methylphenyl group in coupling reactions (e.g., Suzuki-Miyaura).
    Compare results with experimental data from related compounds (e.g., 3-Chloro-5-(trifluoromethoxy)benzoic acid) to validate predictions .

Q. How do crystallographic data contradictions arise during refinement, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from disordered fluorine atoms or twinning. Mitigation strategies:

Use SHELXD for robust initial phase solutions.

Apply TWINLAWS in SHELXL to model twinning.

Refine anisotropic displacement parameters for fluorine atoms.
Cross-validate with powder XRD to confirm phase purity .

Q. What strategies are effective for studying the compound’s potential as a enzyme inhibitor in medicinal chemistry?

  • Methodological Answer :
  • In vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or modifying the methyl group) to correlate structure with activity.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites.
    Reference studies on similar compounds (e.g., 3-Chloro-5-(difluoromethyl)benzoic acid) for mechanistic insights .

Q. How can researchers reconcile discrepancies in biological activity data across different batches?

  • Methodological Answer : Batch variability may arise from:
  • Purity Differences : Use HPLC with UV/Vis detection (≥95% purity threshold).
  • Polymorphism : Characterize crystalline forms via DSC (Differential Scanning Calorimetry).
  • Solvent Residues : Conduct GC-MS to detect traces of DMF or THF.
    Standardize protocols using reference compounds like 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid for cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.